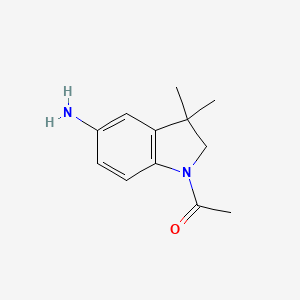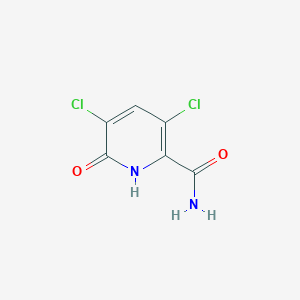
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide is a chemical compound with the molecular formula C6H3Cl2N2O2 It belongs to the class of pyridine derivatives and is characterized by the presence of two chlorine atoms at positions 3 and 5, a keto group at position 6, and a carboxamide group at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide typically involves the chlorination of 6-oxo-1,6-dihydropyridine-2-carboxamide. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques like recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group at position 6 can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, such as N-oxides, using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (base or acid catalysts).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (H2O2, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Reduction: 3,5-Dichloro-6-hydroxy-1,6-dihydropyridine-2-carboxamide.
Oxidation: N-oxide derivatives of the original compound.
科学研究应用
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Research: The compound serves as a model system for studying various chemical reactions and mechanisms.
作用机制
The mechanism of action of 3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression modulation.
相似化合物的比较
Similar Compounds
- 3,5-Dichloro-4-oxo-1,4-dihydropyridine-2-carboxamide
- 3,5-Dichloro-6-hydroxy-1,6-dihydropyridine-2-carboxamide
- 3,5-Dichloro-2,6-dioxo-1,6-dihydropyridine
Uniqueness
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C6H4Cl2N2O2 |
|---|---|
分子量 |
207.01 g/mol |
IUPAC 名称 |
3,5-dichloro-6-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-2-1-3(8)6(12)10-4(2)5(9)11/h1H,(H2,9,11)(H,10,12) |
InChI 键 |
AWAXNCKZFWHLSA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=C1Cl)C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


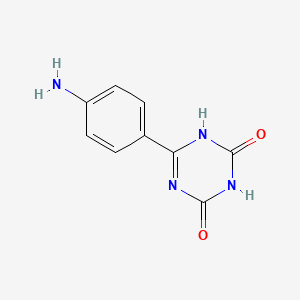
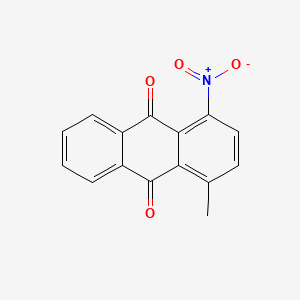
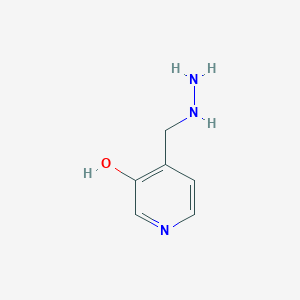



![N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine](/img/structure/B13128841.png)


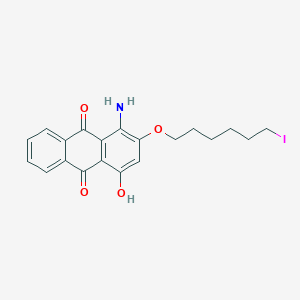
![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
